molecular formula C5H12N2 B156665 (1-Methylazetidin-3-yl)methanamine CAS No. 1359656-98-6

(1-Methylazetidin-3-yl)methanamine

Cat. No.: B156665
CAS No.: 1359656-98-6
M. Wt: 100.16 g/mol
InChI Key: RUZMJWPHZFXDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylazetidin-3-yl)methanamine: is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties. It is also used as a reagent in the synthesis of amidinourea derivatives as neuropeptide Y ligands.

Scientific Research Applications

Chemistry: (1-Methylazetidin-3-yl)methanamine is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the synthesis of polypeptides and other nitrogen-containing compounds.

Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It is also used in the development of new drugs and therapeutic agents.

Medicine: It is also being investigated for its antimicrobial and antifungal properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of agrochemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazetidin-3-yl)methanamine typically involves the reaction of azetidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1-Methylazetidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides .

Mechanism of Action

The mechanism of action of (1-Methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. As a neuropeptide Y ligand, it binds to neuropeptide Y receptors, modulating their activity and influencing various physiological processes. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt the cell membrane and inhibit the growth of microorganisms .

Comparison with Similar Compounds

    Azetidine: The parent compound of (1-Methylazetidin-3-yl)methanamine.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

Uniqueness: this compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its ability to act as a neuropeptide Y ligand and its potential antimicrobial and antifungal activities set it apart from other similar compounds .

Properties

IUPAC Name

(1-methylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-3-5(2-6)4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZMJWPHZFXDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-98-6
Record name 1-(1-Methylazetidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylazetidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Methylazetidin-3-yl)methanamine
Reactant of Route 3
(1-Methylazetidin-3-yl)methanamine
Reactant of Route 4
(1-Methylazetidin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-Methylazetidin-3-yl)methanamine
Reactant of Route 6
(1-Methylazetidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.